3,3'-Dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride

Description

Chemical Structure and Properties

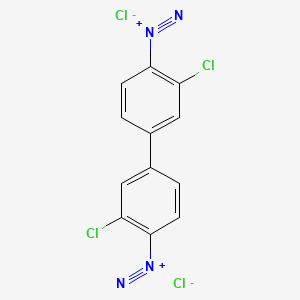

3,3'-Dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride (CAS: 49744-39-0) is a diazonium salt with the molecular formula C₁₂H₆Cl₄N₄ and a molecular weight of 348.015 g/mol . Its structure features a biphenyl backbone substituted with chlorine atoms at the 3,3' positions and diazonium groups (-N₂⁺) at the 4,4' positions, stabilized as a dichloride salt. The compound is highly reactive due to its diazonium groups, which facilitate coupling reactions in dye synthesis .

Applications

This compound is primarily used as a precursor for synthesizing azo dyes and pigments, such as Pigment Orange 13 (CAS: 3520-72-7), which are employed in textiles, plastics, and cosmetics . Its polar diazonium groups enhance surface adhesion, making it valuable for dyeing polyolefins and other low-polarity materials .

Properties

CAS No. |

49744-39-0 |

|---|---|

Molecular Formula |

C12H6Cl4N4 |

Molecular Weight |

348.0 g/mol |

IUPAC Name |

2-chloro-4-(3-chloro-4-diazoniophenyl)benzenediazonium;dichloride |

InChI |

InChI=1S/C12H6Cl2N4.2ClH/c13-9-5-7(1-3-11(9)17-15)8-2-4-12(18-16)10(14)6-8;;/h1-6H;2*1H/q+2;;/p-2 |

InChI Key |

PMBWKJDBKHIXQH-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)[N+]#N)Cl)Cl)[N+]#N.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Diazotization of 3,3'-Dichlorobiphenyl Diamine

A typical procedure involves dissolving the chlorinated biphenyl diamine in a mixture of water and hydrochloric acid to form the corresponding diamine hydrochloride salt at 0–10°C. Sodium nitrite solution is then added dropwise to the cooled acidic solution, maintaining the temperature to prevent decomposition and side reactions. The diazotization is complete when the amine groups are fully converted to diazonium groups, yielding the bis(diazonium) dichloride salt in solution.

Example from Patent Literature:

- 32.2 parts of 2,2',5,5'-tetrachloro-4,4'-diamino-biphenyl stirred in equal volumes of water and 30% hydrochloric acid for 8 hours.

- Diazotization by dropwise addition of 40% aqueous sodium nitrite at 0–10°C.

- Resulting bisdiazonium salt solution diluted and filtered with silica gel.

- Excess nitrous acid destroyed by sulfamic acid to stabilize the solution.

Though this example uses tetrachloro-substituted biphenyl diamine, the methodology applies similarly to 3,3'-dichloro derivatives.

Coupling Reaction to Form Diarylide Pigments

The bis(diazonium) salt is commonly used immediately in coupling reactions with acetoacetylated aromatic amines to form diarylide pigments. The coupling is performed in aqueous alkaline or slightly acidic conditions, controlling pH carefully to optimize yield and pigment properties.

- The bisdiazonium salt is slowly added to the coupling component suspension at 15–20°C.

- pH is maintained between 3.5 and 4.0 by adding sodium hydroxide solution during the reaction.

- After coupling, the mixture is heated to ~95°C for further reaction and pigment precipitation.

- The pigment is filtered, washed, and dried.

This coupling step is critical for pigment formation but also confirms the successful preparation of the bis(diazonium) salt intermediate.

Alternative Synthetic Approaches and Mechanistic Insights

Biphenyl Formation via Diazotization and Coupling

A related synthetic approach involves the formation of biphenyl compounds via the coupling of benzene diazonium salts with aromatic compounds under acidic conditions, often catalyzed by copper powder and inert solids. This method can be adapted for biphenyl derivatives bearing chloro substituents.

- Diazotization of chlorinated anilines to form diazonium salts.

- Coupling with benzene or substituted benzenes in acidic media with copper powder to facilitate ionic coupling.

- Reaction conditions vary from 0°C to reflux, with reaction times from 1 to 20 hours.

Though this method is more general for biphenyl synthesis, it supports the formation of complex chlorinated biphenyl diazonium salts.

In Situ Formation of Diazonium Salts

Some patents describe in situ diazotization in the presence of olefins or other coupling partners, using alkyl nitrites (e.g., t-butyl nitrite) as nitrosating agents. This method allows for mild conditions and can be adapted for biphenyl bis(diazonium) salt formation.

Data Table: Summary of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | 3,3'-Dichlorobiphenyl-4,4'-diamine | Often prepared from 3,3'-dichlorobenzidine |

| Solvent | Water + 30% HCl | Acidic aqueous medium |

| Temperature during diazotization | 0–10°C | Low temperature to avoid decomposition |

| Nitrosating agent | Sodium nitrite (NaNO2) solution | 40% aqueous solution, added dropwise |

| Diazotization time | 1–2 hours | Until complete conversion |

| pH during coupling | 3.5–4.0 | Controlled by NaOH addition |

| Coupling temperature | 15–20°C (initial), then heated to 95°C | For pigment precipitation |

| Post-reaction treatment | Filtration, washing, drying | To isolate bis(diazonium) salt or pigment |

Research Findings and Notes

- The diazotization of chlorinated biphenyl diamines must be carefully controlled to prevent decomposition and side reactions, such as hydrolysis or formation of monochloro derivatives under light exposure.

- The bis(diazonium) salt is typically unstable and used immediately in coupling reactions.

- The presence of excess nitrous acid is neutralized by sulfamic acid to stabilize the diazonium solution.

- The coupling reaction pH is critical for product quality and yield; too high or too low pH can lead to incomplete coupling or pigment degradation.

- Copper powder and finely divided inert solids have been used to improve yields in biphenyl coupling reactions involving diazonium salts.

- Safety considerations are paramount due to the carcinogenic nature of chlorinated biphenyl diamines and their diazonium derivatives.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride undergoes several types of reactions, including:

Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds.

Substitution Reactions: The diazonium groups can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.

Common Reagents and Conditions

Coupling Reactions: Typically carried out in an alkaline medium using sodium hydroxide or sodium carbonate.

Substitution Reactions: Conducted in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.

Major Products

Azo Dyes: Formed by coupling with phenols or aromatic amines.

Substituted Biphenyls: Formed by substitution reactions with various nucleophiles.

Scientific Research Applications

Introduction to 3,3'-Dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride

3,3'-Dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride is a diazonium salt that serves as an important intermediate in organic synthesis and the production of various dyes and pigments. Its unique chemical structure allows it to participate in various reactions that are crucial for the development of colorants and other chemical compounds.

Dye Production

3,3'-Dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride is primarily utilized in the synthesis of diarylide yellow pigments. These pigments are extensively used in various applications including:

- Printing Inks: The compound is a precursor to several yellow pigments such as Pigment Yellow 12 and Pigment Yellow 14, which are used in printing inks due to their vibrant color and stability.

- Plastics and Coatings: The pigments derived from this compound are incorporated into plastics and coatings to provide color and improve aesthetic properties.

Organic Synthesis

The compound acts as a versatile intermediate in organic synthesis. Its diazonium groups allow for electrophilic substitution reactions, making it valuable for:

- Functionalization of Aromatic Compounds: It can introduce various functional groups onto aromatic rings through coupling reactions.

- Synthesis of Advanced Materials: Used in the production of complex organic molecules for pharmaceuticals and agrochemicals.

Research Applications

In academic research, this compound is studied for its potential applications in:

- Material Science: Investigating its properties for developing new materials with specific characteristics.

- Environmental Chemistry: Studying its degradation products and environmental impact due to its carcinogenic potential.

Safety and Environmental Concerns

3,3'-Dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride is associated with significant health risks. It is considered a carcinogen, particularly linked to bladder cancer due to its structural similarity to benzidine. Proper handling protocols must be established to minimize exposure.

Case Study 1: Production of Diarylide Pigments

A study conducted on the synthesis of Pigment Yellow 14 highlighted the use of 3,3'-Dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride as a key intermediate. The process involved diazotization followed by coupling with acetoacetylaminobenzene derivatives. The resulting pigment exhibited excellent lightfastness and stability under various environmental conditions.

Case Study 2: Environmental Impact Assessment

Research examining the environmental degradation of dyes produced from this compound revealed that aqueous solutions degrade under UV light exposure, leading to the formation of less harmful monochloro derivatives. This finding emphasizes the importance of understanding the environmental fate of synthetic dyes.

Mechanism of Action

The mechanism of action of 3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride involves the formation of reactive intermediates that can undergo coupling or substitution reactions. The diazonium groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications to form new carbon-nitrogen bonds.

Comparison with Similar Compounds

4,4′-Biphenylbis(diazonium) dichloride

- Molecular Formula : C₁₂H₈Cl₂N₄

- Key Differences : Lacks chlorine substituents at the 3,3' positions.

- Applications : Used in the synthesis of unsubstituted azo dyes. Its lower molecular weight (279.124 g/mol) and simpler structure reduce steric hindrance, enabling faster coupling reactions compared to the chlorinated analog .

3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride

3,3'-Dichlorobenzidine Derivatives

- Example : 3,3'-Dichlorobenzidine (CAS: 72-57-1)

- Key Differences : Lacks diazonium groups; instead, it is a diamine precursor for azo dyes.

- Regulatory Status: Classified as a carcinogen under REACH, whereas the diazonium dichloride is regulated for occupational exposure due to its instability .

Functional Analogs (Azo Dyes and Pigments)

Pigment Orange 13 (CAS: 3520-72-7)

- Structure : Derived from 3,3'-dichlorobiphenyl via bis-azo coupling with pyrazolone.

- Molecular Formula : C₃₂H₂₄Cl₂N₈O₂

- Applications: A high-performance pigment for plastics and coatings, offering superior lightfastness compared to non-chlorinated analogs .

CI 21108 (CAS: 5567-15-7)

- Structure : Bis-azo dye with chloro and dimethoxyphenyl substituents.

- Molecular Formula : C₃₈H₃₂Cl₄N₈O₈

- Applications : Used in cosmetics as a colorant; its extended conjugation system provides a broader absorption spectrum than the parent diazonium compound .

Physicochemical and Regulatory Comparison

Research Findings and Industrial Relevance

- Reactivity: The chlorine atoms in 3,3'-dichloro-biphenyl-diazonium dichloride increase electrophilicity at the diazonium groups, accelerating coupling reactions with active methylene compounds (e.g., malononitrile) .

- Environmental Impact : Unlike benzidine-based dyes, this compound’s diazonium groups degrade rapidly under UV light, reducing bioaccumulation risks .

- Market Trends : Demand for halogenated azo dyes is rising in the textile sector due to their durability, though regulatory scrutiny remains high .

Biological Activity

3,3'-Dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride is a diazonium salt with notable chemical properties and potential biological activities. Understanding its biological activity is essential for evaluating its safety and potential applications in various fields, including pharmaceuticals and materials science.

- Chemical Formula : C12H6Cl4N4

- Molecular Weight : 348.014840 g/mol

- CAS Number : 49744-39-0

This compound is characterized by its two diazonium groups, which are known for their reactivity in various chemical transformations.

Toxicity and Carcinogenicity

3,3'-Dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride is structurally related to other compounds known for their carcinogenic properties. Specifically, it shares similarities with 3,3'-dichlorobenzidine, a compound recognized for its carcinogenic effects in humans. Studies have shown that exposure to such diazonium compounds can lead to an increased incidence of tumors in animal models .

The biological activity of diazonium salts often involves their ability to form reactive intermediates that can interact with cellular macromolecules. This interaction may lead to DNA damage and subsequent mutagenesis. The mechanism typically involves the generation of electrophilic species that can alkylate nucleophilic sites in DNA .

Case Studies

- Carcinogenicity Studies

-

Catalytic Applications

- Recent studies have explored the use of diazonium salts as catalysts in organic synthesis. For instance, grafting diazonium salts onto surfaces has shown promise in enhancing catalytic activity for various reactions . Although not directly related to biological activity, these findings suggest potential applications where biological interactions may occur.

Toxicological Data

Safety and Regulatory Status

Due to its potential toxicity and carcinogenicity, 3,3'-dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride is subject to strict regulations. The European Chemicals Agency (ECHA) has classified this compound under various regulatory frameworks due to its hazardous nature .

Q & A

Basic Question: What are the optimal conditions for synthesizing stable diazonium salts from 3,3'-dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride?

Methodological Answer:

Diazonium salt synthesis requires precise temperature control (0–5°C) and acid concentration (e.g., HCl or H₂SO₄) to prevent premature decomposition. For biphenyl-based diazonium compounds, use stoichiometric sodium nitrite (NaNO₂) in diluted HCl to diazotize the precursor amine (e.g., 3,3'-dichlorobenzidine derivatives) under ice-cold conditions. Stabilization can be achieved by adding sodium acetate (pH 4–5) to buffer the reaction medium, which reduces side reactions like dimerization . For long-term storage, isolate the diazonium salt as a tetrafluoroborate or zinc chloride double salt to enhance stability .

Advanced Question: How can researchers resolve contradictions in reported UV-Vis absorption data for azo dyes derived from this compound?

Methodological Answer:

Discrepancies in λmax values (e.g., 465 nm vs. 480 nm for similar dyes) often arise from variations in solvent polarity, aggregation effects, or incomplete coupling during azo bond formation. To address this:

- Standardize solvent systems (e.g., DMF or acetone) and measure absorbance immediately after synthesis to minimize solvent evaporation effects.

- Use HPLC-MS to confirm coupling efficiency and rule out unreacted diazonium species.

- Apply time-dependent density functional theory (TD-DFT) to model electronic transitions and compare theoretical vs. experimental λmax values .

Basic Question: What spectroscopic techniques are essential for characterizing diazonium intermediates and their azo dye derivatives?

Methodological Answer:

- NMR (¹H/¹³C): Identify aryl proton environments and confirm substitution patterns (e.g., chlorine positions in the biphenyl backbone). Use DMSO-d₆ as a solvent to dissolve polar intermediates.

- FT-IR: Detect characteristic N≡N stretching (~2100 cm⁻¹) for diazonium groups and C=O/C=N vibrations (~1600–1700 cm⁻¹) in coupled products.

- UV-Vis: Monitor azo bond formation (λmax 400–500 nm) and quantify molar extinction coefficients (ε) to assess dye purity .

Advanced Question: How can covalent anchoring of this compound to polymer matrices improve dye retention in polar polyethylene blends?

Methodological Answer:

Non-covalent dye-polymer interactions (e.g., van der Waals) often lead to leaching, as seen in acetone-washed polyethylene specimens . To enhance retention:

- Covalent grafting: Functionalize polyethylene with maleic anhydride to introduce reactive sites for diazonium coupling.

- In-situ polymerization: Incorporate the diazonium salt as a co-monomer during polyethylene synthesis, enabling covalent integration into the polymer backbone.

- Validate retention via XPS to detect chlorine atoms (from the biphenyl core) on the polymer surface post-washing .

Basic Question: What precautions are critical when handling 3,3'-dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride in aqueous reactions?

Methodological Answer:

- Avoid alkaline conditions: Diazonium salts decompose rapidly above pH 7, releasing nitrogen gas and forming phenolic byproducts.

- Control temperature: Maintain reactions below 10°C to prevent exothermic decomposition.

- Use stabilizers: Add sulfonic acid derivatives (e.g., naphthalene sulfonic acid) to suppress side reactions during coupling steps .

Advanced Question: How can computational modeling predict the regioselectivity of azo coupling reactions involving this compound?

Methodological Answer:

- DFT calculations: Optimize geometries of diazonium ions and coupling partners (e.g., pyrazolones) to identify electrophilic (diazonium) and nucleophilic (active methylene) sites.

- Fukui indices: Calculate local softness to predict preferential coupling positions (e.g., para vs. ortho relative to chlorine substituents).

- Validate predictions with Hammett plots correlating substituent σ values with reaction rates .

Basic Question: What are the key challenges in scaling up the synthesis of biphenyl-based azo dyes from this compound?

Methodological Answer:

- Heat dissipation: Diazonium reactions are exothermic; use jacketed reactors with glycol cooling.

- Purification: Remove unreacted amines via acid-base extraction or column chromatography.

- Yield optimization: Adjust coupling stoichiometry (e.g., 1:2 diazonium-to-pyrazolone ratio) and monitor reaction progress with TLC .

Advanced Question: How does the presence of chlorine substituents influence the photostability of derived azo dyes?

Methodological Answer:

Chlorine atoms increase electron-withdrawing effects, reducing π→π* transition energy and accelerating photodegradation. To assess:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.